molecular formula C12H16BrNO B11717873 2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine

2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine

Cat. No.: B11717873
M. Wt: 270.17 g/mol
InChI Key: GWZBGTBZXJLPDO-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine (CAS RN: 1281964-02-0) is a specialized aziridine derivative of significant interest in advanced organic synthesis and methodology development . This compound serves as a versatile building block for the synthesis of functionalized nitrogen-containing heterocycles. Its core research value lies in its unique solvent-dependent reactivity; studies on analogous 2-(bromomethyl)-2-methylaziridines have demonstrated the ability to selectively form either functionalized aziridines or azetidines based on the reaction solvent, enabling diverse synthetic pathways from a single precursor . The bromomethyl group attached to the aziridine ring is a key reactive handle, allowing for further transformations via nucleophilic substitution. This makes it a valuable scaffold for medicinal chemistry research and the construction of more complex molecular architectures . Aziridines are alkylating agents and should be handled with extreme care. This product is labeled "For Research Use Only" (RUO) . RUO products are intended solely for use in laboratory research and cannot be used for diagnostic procedures, clinical purposes, or in humans . By purchasing this product, the user acknowledges and agrees that it will not be used for any medical, diagnostic, or therapeutic applications.

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

2-(bromomethyl)-1-[(4-methoxyphenyl)methyl]-2-methylaziridine

InChI

InChI=1S/C12H16BrNO/c1-12(8-13)9-14(12)7-10-3-5-11(15-2)6-4-10/h3-6H,7-9H2,1-2H3

InChI Key

GWZBGTBZXJLPDO-UHFFFAOYSA-N

Canonical SMILES

CC1(CN1CC2=CC=C(C=C2)OC)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine typically involves multiple steps. One common method starts with the preparation of 4-methoxybenzyl chloride, which is then reacted with aziridine in the presence of a base to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary chemical reactivity of 2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine centers on nucleophilic substitution at the bromomethyl group. This occurs via an Sₙ2 mechanism , where the bromide ion acts as a leaving group, and a nucleophile directly attacks the electrophilic carbon .

Mechanism and Scope

  • Direct displacement : The reaction proceeds without ring opening, distinguishing it from activated aziridines (e.g., tosyl aziridines) that undergo ring-opening/ring-closing sequences .

  • Nucleophiles : Alcohols, phenolates, amines, thiols, and carboxylates can displace bromide, forming substituted aziridines .

  • Conditions : Reactions typically use bases like sodium alkoxide in alcohol solutions or K₂CO₃ with phenolates .

Nucleophile TypeExample ReagentsProduct TypeKey References
AlkoxidesNaOR (R = alkyl)2-(Alkoxymethyl)aziridines
PhenolatesArO⁻ (Ar = aryl)2-(Aryloxymethyl)aziridines
AminesLiN(R)₂2-(Aminomethyl)aziridines

Coupling with Heteroatom Nucleophiles

This compound serves as a synthetic equivalent for the aziridinylmethyl cation synthon , enabling access to diverse functionalized aziridines. Key transformations include:

Oxygen-Centered Nucleophiles

  • Alkoxides : Reaction with sodium alkoxides in alcohol solutions yields 2-(alkoxymethyl)aziridines .

  • Phenolates : Treatment with aryl phenolates and K₂CO₃ produces 2-(aryloxymethyl)aziridines , useful for introducing aryl groups .

Nitrogen-Centered Nucleophiles

  • Amines : Lithium amides in THF/Et₂O afford 2-(aminomethyl)aziridines , including chiral derivatives from enantiomerically pure substrates .

  • Heterocycles : Excess imidazole or triazole in acetonitrile yields 2-(heterocycle-methyl)aziridines .

Sulfur-Centered Nucleophiles

  • Thiocyanates : Potassium thiocyanate leads to 2-(thiocyanomethyl)aziridines , precursors for iminothiazolidines .

Reactivity Comparison with Activated Aziridines

FeatureNonactivated Aziridines (e.g., this compound)Activated Aziridines (e.g., 1-Tosyl-2-bromomethylaziridine)
Reaction Pathway Direct Sₙ2 displacement without ring opening Ring-opening/ring-closing via inversion of configuration
Stereochemical Outcome Retention of configuration at carbon centers Inversion of configuration at the substituted carbon
Versatility Limited to direct substitution; no ring-opening under standard conditions Enables diverse ring-opening products via nucleophilic attack

Experimental Considerations

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity .

  • Base strength : Strong bases (e.g., NaOR) accelerate substitution reactions .

  • Stability : The aziridine ring remains intact under standard substitution conditions, avoiding side reactions .

This compound’s unique reactivity profile makes it an indispensable tool for constructing complex nitrogen-containing heterocycles in organic synthesis.

Scientific Research Applications

Synthetic Applications

The synthesis of 2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine typically involves multi-step reactions, often starting from readily available precursors. The bromomethyl group serves as a versatile functional handle for further chemical modifications, including nucleophilic substitutions and ring-opening reactions.

Table 1: Summary of Synthetic Routes

StepReagentsConditionsProduct
1Starting material + BromineRefluxThis compound
2Nucleophile (e.g., amine)Mild conditionsModified aziridine derivatives

Biological Applications

Recent studies have highlighted the potential biological activity of compounds related to this compound. For instance, aziridines are known for their antimicrobial and anticancer properties. The presence of the methoxybenzyl group may enhance the lipophilicity and biological activity of the compound.

Case Study: Anticancer Activity

A study evaluating the anticancer properties of aziridine derivatives found that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT116). The mechanism often involves disruption of cellular processes through the formation of reactive intermediates.

Material Science Applications

Aziridines are also utilized in materials science for their ability to undergo polymerization reactions. The incorporation of this compound into polymer matrices can lead to materials with enhanced mechanical properties and thermal stability.

Table 2: Potential Material Applications

ApplicationDescription
Polymer SynthesisUsed as a monomer to create cross-linked polymers with improved properties.
CoatingsPotential use in protective coatings due to its chemical stability.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxybenzyl group may enhance the compound’s ability to penetrate cell membranes and reach its targets.

Comparison with Similar Compounds

Structural Analogues

The compound is compared with three categories of aziridines:

Thiocyanatomethyl Aziridines (285a–c) :

  • 285a : 1-Benzyl-2-methyl-2-(thiocyanatomethyl)aziridine.
  • 285b : 2-Methyl-1-(4-methylbenzyl)-2-(thiocyanatomethyl)aziridine.
  • 285c : 1-(4-Methoxybenzyl)-2-methyl-2-(thiocyanatomethyl)aziridine.
  • Key Differences : Substituents on the benzyl group (phenyl, methylbenzyl, methoxybenzyl) influence electronic and steric properties. 285c shares the 4-methoxybenzyl group with 260d , but replaces bromine with thiocyanate .

Sulfonyl-Activated Aziridines :

  • Examples: 2-(Bromomethyl)-1-(arylsulfonyl)aziridines and 2-(bromomethyl)-1-(alkylsulfonyl)aziridines.
  • Key Differences : The sulfonyl group enhances electrophilicity at the aziridine carbons compared to the PMB group in 260d . Sulfonyl derivatives exhibit higher reactivity in nucleophilic ring-opening reactions .

Phenoxymethyl Aziridines (289b): Synthesized from 260d via substitution of bromine with phenoxy groups. Key Differences: Replacement of bromine with phenoxy reduces electrophilicity but introduces aromatic π-conjugation .

Reaction-Specific Insights :

  • Nucleophilic Substitution : 260d reacts with KSCN to yield azetidine 7c (65% yield) alongside aziridine 8c (33%), demonstrating solvent-dependent selectivity . Sulfonyl aziridines, in contrast, show higher regioselectivity due to stronger electron-withdrawing effects .
  • Ring Expansion : 260d undergoes thermal or base-mediated expansion to azetidines, a pathway less common in sulfonyl aziridines due to competing ring-opening reactions .

Electronic and Steric Effects

  • Electron-Donating PMB Group : The 4-methoxybenzyl group in 260d provides moderate electron donation, stabilizing intermediates in substitution reactions. This contrasts with sulfonyl groups, which withdraw electrons and increase aziridine ring strain .
  • Steric Hindrance: The methyl group at the 2-position in 260d introduces steric bulk, slowing reactions compared to unsubstituted aziridines. However, this effect is less pronounced than in bulkier tert-butyl derivatives .

Biological Activity

2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This aziridine derivative is characterized by its unique structural features, which may contribute to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, synthesizing data from various studies, including synthesis methods, reactivity, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound can be described as follows:

  • Molecular Formula : C12_{12}H14_{14}BrN
  • Molecular Weight : 256.15 g/mol
  • Structure : The aziridine ring contributes to the compound's reactivity, particularly in nucleophilic substitution reactions.

Synthesis and Reactivity

The synthesis of this compound typically involves the bromomethylation of aziridine derivatives. Studies have shown that aziridines can act as effective substrates for nucleophilic attack due to the strain in the three-membered ring, which enhances their electrophilic character .

Table 1: Synthesis Overview

StepReagents/ConditionsOutcome
1Aziridine + Bromomethyl sourceFormation of bromomethyl aziridine
2Nucleophiles (e.g., amines) + BaseSubstitution reactions yielding various derivatives

Anticancer Activity

Research has indicated that aziridine derivatives, including this compound, exhibit significant anticancer properties. The mechanism is believed to involve the formation of reactive intermediates that can bind to DNA or proteins, leading to cytotoxic effects in cancer cells. For instance, studies have demonstrated that similar compounds can induce apoptosis in various cancer cell lines .

Antimicrobial Properties

In addition to anticancer activity, there is evidence suggesting that aziridines possess antimicrobial properties. The structural features of this compound may enhance its ability to penetrate microbial membranes, making it a candidate for further exploration as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

A study investigated the cytotoxic effects of various aziridine derivatives on human cancer cell lines. The results indicated that compounds similar to this compound showed IC50_{50} values in the low micromolar range, suggesting potent anticancer activity .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial efficacy, derivatives were tested against a panel of bacterial strains. The results demonstrated that certain aziridines exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as new antimicrobial agents .

Q & A

Q. What are the recommended safety protocols for handling 2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine in laboratory settings?

  • Methodological Answer : Due to the bromomethyl group’s potential reactivity and toxicity (common in halogenated compounds), researchers should:
  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • In case of skin contact, wash immediately with soap and water for ≥15 minutes (as per brominated compound protocols) .
  • For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Toxicity data for this specific compound are limited, so treat it as a high-risk agent.

Q. What synthetic strategies are viable for preparing this compound?

  • Methodological Answer : A plausible route involves:

Aziridine ring formation : Use a Gabriel synthesis or Staudinger-type reaction with a brominated precursor.

Functionalization : Introduce the 4-methoxybenzyl group via nucleophilic substitution or Mitsunobu reaction (e.g., using 4-methoxybenzyl alcohol and triphenylphosphine) .

Bromination : Post-functionalization bromination at the methyl position using N-bromosuccinimide (NBS) under radical conditions.
Key challenges: Ring strain in aziridines may lead to unintended ring-opening; monitor reaction progress via TLC or GC-MS.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stereochemical outcomes during the synthesis of this compound?

  • Methodological Answer : Discrepancies often arise from:
  • Reaction conditions : Temperature and solvent polarity (e.g., DMF vs. THF) influence stereoselectivity.
  • Catalyst choice : Chiral catalysts (e.g., Jacobsen’s thiourea) may enforce specific configurations.
  • Analytical validation : Use NOESY NMR to confirm spatial arrangements of substituents and X-ray crystallography for absolute configuration .
    Example: A study using polar aprotic solvents reported 85% enantiomeric excess (ee), while non-polar solvents yielded racemic mixtures .

Q. What mechanistic insights explain the reactivity of the aziridine ring in nucleophilic substitution reactions?

  • Methodological Answer : The bromomethyl group acts as an electrophilic site, while the aziridine’s ring strain (≈60 kJ/mol) enhances reactivity:
  • Ring-opening pathways : Nucleophiles (e.g., amines, thiols) attack the less substituted carbon due to steric hindrance from the 2-methyl group.
  • Electronic effects : The 4-methoxybenzyl group donates electron density via resonance, stabilizing transition states.
    Computational studies (DFT) can model charge distribution and predict regioselectivity .

Q. How do researchers validate the purity and stability of this compound under varying storage conditions?

  • Methodological Answer :
  • Purity analysis : Use HPLC with a C18 column (UV detection at 254 nm) and compare retention times against synthesized standards.
  • Stability testing : Store samples at −20°C under argon and monitor degradation via ¹H NMR (e.g., disappearance of aziridine protons indicates ring-opening).
  • Accelerated aging studies : Expose the compound to heat (40°C) and humidity (75% RH) for 1–2 weeks to simulate long-term storage .

Data Contradiction Analysis

Q. Why do some studies report divergent yields for aziridine bromination steps?

  • Methodological Answer : Variations arise from:
  • Radical vs. ionic mechanisms : NBS/light (radical) favors allylic bromination, while HBr/H2O2 (ionic) may cause ring-opening.
  • Side reactions : Competing elimination (e.g., forming alkenes) reduces yield.
    Mitigation: Optimize stoichiometry (1.1 equiv. NBS) and use radical initiators (AIBN) at 0°C to suppress side reactions .

Characterization Techniques

Q. What advanced spectroscopic methods are critical for structural elucidation of this compound?

  • Methodological Answer :
  • ¹³C NMR : Identify quaternary carbons (e.g., aziridine ring carbons at δ 35–45 ppm) and bromine’s deshielding effect.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₂H₁₅BrNO) with <2 ppm error.
  • X-ray crystallography : Resolve bond angles and confirm the aziridine’s planar geometry .

Experimental Design Considerations

Q. How can researchers optimize reaction conditions for scaling up aziridine synthesis?

  • Methodological Answer :
  • Solvent selection : Use dichloromethane (DCM) for solubility and ease of removal.
  • Catalyst loading : Reduce expensive chiral catalysts by employing catalytic cycles (e.g., 5 mol% Pd/C).
  • Safety protocols : Implement flow chemistry to minimize exposure to hazardous intermediates .

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